molecular formula C13H8N4 B1194597 9-Azidoacridine CAS No. 21330-56-3

9-Azidoacridine

Cat. No. B1194597
CAS RN: 21330-56-3
M. Wt: 220.23 g/mol
InChI Key: BFOMVRGJRFLFCJ-UHFFFAOYSA-N
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Description

9-Azidoacridine is a chemical compound that has been studied for its photochemical properties . It has been found to have a high quantum yield of photodissociation, meaning it readily breaks down when exposed to light . It has also been used as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins .


Synthesis Analysis

9-Azidoacridine can be synthesized through a series of reactions. One method involves a 1,3-dipolar cycloaddition reaction of 9-azidoacridine with N/O-propargyl small molecules under click reaction conditions . Another method involves the reaction of 9-methoxyacridine with N3CH2CH2NH2 .


Molecular Structure Analysis

Quantum-chemical calculations on the structures of the azide and its cation in the ground (S0) and the lower single excited (S1) state were performed using semiempirical (PM3) and ab initio (HF, B3LYP) methods . The σ*NN antibonding orbital at the N–N2 bond was occupied in both of the azides in the S1 state .


Chemical Reactions Analysis

9-Azidoacridine has been found to react with a series of alkynes to form mixtures of regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines . The reaction with trimethylsilylacetylene gave a single regioisomer .


Physical And Chemical Properties Analysis

9-Azidoacridine has unique photochemical properties. It has a high quantum yield of photodissociation, meaning it readily breaks down when exposed to light . It is also sensitive to visible light, and among all of the currently known arylazides, it is sensitive to light with the longest wavelength .

Scientific Research Applications

  • Photoaffinity Label for Protein Binding Sites : Batra and Nicholson (1982) investigated the use of 9-azidoacridine as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins. They found that this compound acts as a molecular probe of aromatic and nucleotide-binding sites, providing a method for studying the nucleotide cofactor domain (Batra & Nicholson, 1982).

  • Crystal Structure Analysis : Budyka et al. (2006) analyzed the crystal structure of 9-azidoacridine, revealing that the azido group is displaced out of the acridine nucleus plane. This study contributes to understanding the steric and electronic effects in 9-Azidoacridine's structure (Budyka et al., 2006).

  • Frameshift Mutagenesis Probe : Firth et al. (1981) synthesized azido analogs of acridine, including 9-azidoacridine, as photoaffinity probes for frameshift mutagenesis in Salmonella typhimurium. They observed that light activation enhances the mutagenesis, suggesting its use in studying frameshift mutations (Firth et al., 1981).

  • Ribosome Biogenesis Inhibition : Anikin and Pestov (2022) explored the impact of 9-aminoacridine on ribosome biogenesis. They found that it inhibits both transcription and processing of ribosomal RNA, suggesting its potential as a ribosome biogenesis inhibitor (Anikin & Pestov, 2022).

  • Potential Nucleic Acid Mutagens : Mair and Stevens (1972) studied the thermolysis and photolysis of 9-azidoacridine, providing insights into its potential as a nucleic acid mutagen (Mair & Stevens, 1972).

  • Liposomal Formulation for Stroke Treatment : Wang et al. (2020) discovered that 9-aminoacridine activates NR4A1 and has anti-inflammatory activities. They developed a liposomal formulation of 9-aminoacridine for the treatment of ischemic stroke (Wang et al., 2020).

  • Antitumour Properties : Ellis and Stevens (2003) synthesized 2-substituted 7H-Pyrido[4,3,2-kl]Acridines from 9-azidoacridine, indicating its potential in antitumour applications (Ellis & Stevens, 2003).

Future Directions

The future directions of 9-Azidoacridine research could involve further exploration of its photochemical properties and potential applications. Its use as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins suggests potential applications in biochemical research . Additionally, its ability to inhibit topoisomerase (IIB) enzymes suggests potential applications in the development of anticancer agents .

properties

IUPAC Name

9-azidoacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMVRGJRFLFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175601
Record name 9-Azidoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azidoacridine

CAS RN

21330-56-3
Record name 9-Azidoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Azidoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AA Taherpour, D Kvaskoff… - Journal of Physical …, 2010 - Wiley Online Library
Matrix photolysis as well as flash vacuum thermolysis (FVT) of 9‐azidoacridine affords 9‐acridinylnitrene, which is characterized by its IR and ESR spectra and is photochemically inert. …
Number of citations: 28 onlinelibrary.wiley.com
SP Batra, BH Nicholson - Biochemical Journal, 1982 - portlandpress.com
… The enzymes were dissolved in the appropriate buffers and incubated with 9-azidoacridine for 30min in the dark (1,umol of the enzyme was incubated per 20,umol of 9-azidoacridine). …
Number of citations: 5 portlandpress.com
DJ Hagan, D Chan, CH Schwalbe… - Journal of the Chemical …, 1998 - pubs.rsc.org
… 9-Azidoacridine 5 reacted with a series of alkynes to form mixtures of regioisomeric 9-(4- … [4,3,2-kl]acridines 8 from 9-azidoacridine and show that a broad range of substituents can be …
Number of citations: 47 pubs.rsc.org
MF Budyka, NV Biktimirova, TN Gavrishova - High Energy Chemistry, 2006 - Springer
… We found that 9-azidoacridine 1 is photoactive in both neutral and protonated forms. Because of the presence of absorption bands in the visible region of the spectrum, hydrochloride 2 …
Number of citations: 6 link.springer.com
WJ Firth III, SG Rock, BR Brown, LW Yielding - … Research/Fundamental and …, 1981 - Elsevier
… of 9-azidoacridine in TA1535 as they did for frameshift mutagenicity of 9-aminoacridine in TA1537. For example, 2-nitro decreased 9-azidoacridine … activity for 9~azidoacridine as with 9-…
Number of citations: 18 www.sciencedirect.com
MF Budyka, GV Shilov, NV Biktimirova… - Russian Journal of …, 2006 - Springer
… characteristic of aromatic azides is distorted in 9-azidoacridine (9AA) because of the steric … This prompted us to undertake a more detailed study of the structure of 9-azidoacridine and …
Number of citations: 9 link.springer.com
WJ Firth III, A Messa, R Reid, RC Wang… - Journal of medicinal …, 1984 - ACS Publications
… Irradiation significantly enhanced the trypanocidal activities of 9azidoacridine (13) and 3-… the light-enhanced activity of these compounds (9-azidoacridine and 3-amino-6-azido10-…
Number of citations: 16 pubs.acs.org
WE White Jr, KL Yielding - Methods in Enzymology, 1977 - Elsevier
Publisher Summary Photoaffinity labeling is a valuable approach for studying nucleic acids in vitro and in vivo. In contrast to most protein binding, the specific ligands that bind nucleic …
Number of citations: 11 www.sciencedirect.com
AC Mair, MFG Stevens - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… If it is assumed that the basicity of 9-azidoacridine is comparable to that of the parent … of 9-azidoacridine on the other hand would be completely ionised. Interaction of 9-azidoacridine (Ia…
Number of citations: 18 pubs.rsc.org
M Julino, PR Lowe… - Journal of Chemical …, 2000 - journals.sagepub.com
… through cycloaddition of 9-azidoacridine with either alkynes … of enamines as reaction partners of 9-azidoacridine. 1,2,3-… 1,3-dipolar cycloaddition of 9-azidoacridine 1 to the electron …
Number of citations: 5 journals.sagepub.com

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